molecular formula C22H19FN4O3S B2716231 5-((4-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852168-99-1

5-((4-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2716231
CAS RN: 852168-99-1
M. Wt: 438.48
InChI Key: XAJNVGSJSKJNOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H19FN4O3S and its molecular weight is 438.48. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

The compound’s structural features make it an intriguing candidate for cancer research. Researchers have investigated its effects on tumor cell growth, apoptosis, and metastasis inhibition. Preliminary studies suggest that it may interfere with key cellular pathways involved in cancer progression .

Neurological Disorders

The compound’s unique structure may also be relevant in neurological research. It could interact with receptors or enzymes associated with neurodegenerative diseases. For instance, studies have investigated its binding affinity to receptors like TrkB/C, which are implicated in neuronal survival and plasticity .

Radiolabeling for PET Imaging

Researchers have synthesized derivatives of this compound, such as 5-(4-((4-[18F]fluorobenzyl)oxy)-3-methoxybenzyl)pyrimidine-2,4-dione (abbreviated as [18F]FOMPyD ). This radiolabeled compound has been evaluated as a positron emission tomography (PET) tracer candidate for imaging TrkB/C receptors in the brain. PET imaging allows non-invasive visualization of receptor distribution and activity .

Drug Design and Optimization

Finally, computational studies have used this compound as a scaffold for designing new drug candidates. By modifying its substituents, researchers aim to optimize its pharmacological properties for specific therapeutic targets.

properties

IUPAC Name

5-[(4-fluorophenyl)methylsulfanyl]-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3S/c1-26-19-17(21(28)27(2)22(26)29)20(31-12-13-4-8-15(23)9-5-13)25-18(24-19)14-6-10-16(30-3)11-7-14/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJNVGSJSKJNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC4=CC=C(C=C4)F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

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